molecular formula C9H8N2O2 B3153539 5-Methoxyquinoxalin-2-ol CAS No. 76052-79-4

5-Methoxyquinoxalin-2-ol

Cat. No.: B3153539
CAS No.: 76052-79-4
M. Wt: 176.17 g/mol
InChI Key: QIUSQJFYMAMRJZ-UHFFFAOYSA-N
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Description

5-Methoxyquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of quinoxaline, featuring a methoxy group at the 5-position and a hydroxyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Methoxyquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This interaction leads to the methylation of histone H3, which in turn affects gene expression. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with EZH2 results in the inhibition of this enzyme, which subsequently decreases the global levels of H3K27me3 in cells . This change in histone methylation status affects the transcriptional repression of target genes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for long-term studiesIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of different metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. In the nucleus, this compound can interact with chromatin and influence gene expression, while in the mitochondria, it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoxalin-2-ol typically involves the condensation of 5-methoxy-1,2-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

5-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSQJFYMAMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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